2,6-Dibromo-3-methoxyphenylboronic acid
Overview
Description
2,6-Dibromo-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds .
Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-3-methoxyphenylboronic acid is C7H7BBr2O3 . It contains seven carbon atoms, seven hydrogen atoms, one boron atom, two bromine atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dibromo-3-methoxyphenylboronic acid is 309.75 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The research resulted in a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation .
2. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
3. Synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides
- Application Summary: 2,6-Dimethoxyphenylboronic acid can be used in the synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides . These compounds are utilized as precursors for the preparation of N -heterocyclic carbene ligands .
- Results or Outcomes: The research resulted in the successful synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides, which are used as precursors for the preparation of N -heterocyclic carbene ligands .
4. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary: This research discusses the selection of boron reagents for Suzuki–Miyaura coupling . The review analyses the seven main classes of boron reagent that have been developed .
- Results or Outcomes: The research provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .
5. Direct-Acting Antivirals
- Application Summary: Direct-acting antivirals (DAAs), such as sofosbuvir, were developed to improve viral eradication rates . They target HCV-encoded proteins involved in viral replication and infection .
- Results or Outcomes: The research resulted in the development of sofosbuvir, the first and thus far only DAA .
6. Palladium-Catalyzed Stereoselective Heck-Type Reaction
- Application Summary: This research involves the use of 4-Methoxyphenylboronic acid for palladium-catalyzed stereoselective Heck-type reaction .
- Results or Outcomes: The research resulted in the successful application of 4-Methoxyphenylboronic acid in palladium-catalyzed stereoselective Heck-type reaction .
4. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary: This research discusses the selection of boron reagents for Suzuki–Miyaura coupling . The review analyses the seven main classes of boron reagent that have been developed .
- Results or Outcomes: The research provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .
5. Direct-Acting Antivirals
- Application Summary: Direct-acting antivirals (DAAs), such as sofosbuvir, were developed to improve viral eradication rates . They target HCV-encoded proteins involved in viral replication and infection .
- Results or Outcomes: The research resulted in the development of sofosbuvir, the first and thus far only DAA .
6. Palladium-Catalyzed Stereoselective Heck-Type Reaction
- Application Summary: This research involves the use of 4-Methoxyphenylboronic acid for palladium-catalyzed stereoselective Heck-type reaction .
- Results or Outcomes: The research resulted in the successful application of 4-Methoxyphenylboronic acid in palladium-catalyzed stereoselective Heck-type reaction .
Safety And Hazards
properties
IUPAC Name |
(2,6-dibromo-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLWBYZCYCUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656863 | |
Record name | (2,6-Dibromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-methoxyphenylboronic acid | |
CAS RN |
850567-93-0 | |
Record name | B-(2,6-Dibromo-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dibromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.